molecular formula C19H20N4O2 B7096709 N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide

N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide

Cat. No.: B7096709
M. Wt: 336.4 g/mol
InChI Key: CRRLMFSKRBNJCE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide is a synthetic organic compound known for its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound combines a naphthalene moiety with a benzotriazole core, which imparts distinct chemical properties and reactivity.

Properties

IUPAC Name

N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O2/c1-23-17-10-13(6-8-16(17)21-22-23)19(25)20-11-15-14-5-3-2-4-12(14)7-9-18(15)24/h2-5,7,9,13,24H,6,8,10-11H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRRLMFSKRBNJCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCC(C2)C(=O)NCC3=C(C=CC4=CC=CC=C43)O)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide typically involves a multi-step process:

    Formation of the Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of appropriate precursors, such as o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Naphthalene Derivative Preparation: The 2-hydroxynaphthalen-1-yl moiety is prepared by functionalizing naphthalene through hydroxylation and subsequent protection/deprotection steps.

    Coupling Reaction: The final step involves coupling the naphthalene derivative with the benzotriazole core. This can be achieved using coupling reagents like carbodiimides (e.g., DCC) in the presence of a base (e.g., triethylamine) to form the desired amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimizing reaction conditions, such as temperature, solvent choice, and catalyst loading, is crucial for scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of naphthoquinones.

    Reduction: Formation of corresponding amines.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its benzotriazole and naphthalene moieties, which are known for their biological activities.

    Materials Science: Utilized in the synthesis of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Mechanism of Action

The mechanism by which N-[(2-hydroxynaphthalen-1-yl)methyl]-3-methyl-4,5,6,7-tetrahydrobenzotriazole-5-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The benzotriazole moiety can act as a ligand, binding to metal ions or active sites of enzymes, thereby modulating their activity. The naphthalene ring can participate in π-π stacking interactions, enhancing binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Naphthalene Derivatives: Compounds like 2-hydroxy-1-naphthaldehyde and 2-naphthol share the naphthalene core.

    Benzotriazole Derivatives: Compounds such as 1H-benzotriazole and 5-methyl-1H-benzotriazole share the benzotriazole core.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.